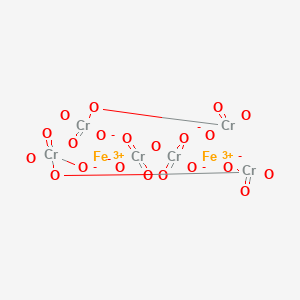

Iron(III) dichromate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iron(III) dichromate, also known as ferric dichromate, is a chemical compound with the formula Fe₂(Cr₂O₇)₃. It is composed of iron in the +3 oxidation state and dichromate anions. This compound is known for its vibrant yellow color and is highly toxic due to the presence of hexavalent chromium.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iron(III) dichromate can be synthesized through the reaction of potassium dichromate with iron(III) nitrate. The reaction proceeds as follows: [ 2 K₂Cr₂O₇ + 2 Fe(NO₃)₃ → Fe₂(Cr₂O₇)₃ + 6 KNO₃ ]

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of iron and chromium oxides in a basic environment. The reaction is as follows: [ 4 Fe₂O₃ + 6 Cr₂O₃ + 9 O₂ → 4 Fe₂(Cr₂O₇)₃ ]

Analyse Chemischer Reaktionen

Types of Reactions: Iron(III) dichromate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: In redox reactions, this compound acts as an oxidizing agent. For example, it can oxidize iron(II) to iron(III) while being reduced to chromium(III): [ Cr₂O₇^{2-} + 6 Fe^{2+} + 14 H^+ → 2 Cr^{3+} + 6 Fe^{3+} + 7 H₂O ]

Common Reagents and Conditions:

Acidic Conditions: These reactions typically occur in the presence of dilute sulfuric acid.

Indicators: Diphenylamine sulfonate is often used as an indicator in titrations involving this compound.

Major Products Formed:

- Chromium(III) ions (Cr³⁺)

- Iron(III) ions (Fe³⁺)

- Water (H₂O)

Wissenschaftliche Forschungsanwendungen

Iron(III) dichromate has several applications in scientific research:

- Analytical Chemistry: It is used in redox titrations to determine the concentration of iron(II) ions in solutions.

- Environmental Chemistry: It is employed in the remediation of chromium-contaminated soils by reducing hexavalent chromium to trivalent chromium.

- Industrial Applications: this compound is used in the production of pigments and as an oxidizing agent in various chemical processes.

Wirkmechanismus

The mechanism by which iron(III) dichromate exerts its effects involves its strong oxidizing properties. The dichromate ion (Cr₂O₇²⁻) is reduced to chromium(III) (Cr³⁺) while oxidizing other substances. This redox reaction is facilitated by the transfer of electrons, and the presence of acidic conditions enhances the reaction rate.

Vergleich Mit ähnlichen Verbindungen

- Potassium Dichromate (K₂Cr₂O₇): Similar in structure but contains potassium instead of iron.

- Sodium Dichromate (Na₂Cr₂O₇): Another dichromate salt with sodium as the cation.

- Chromium(III) Oxide (Cr₂O₃): A compound containing chromium in the +3 oxidation state, similar to the reduced form of dichromate.

Uniqueness: Iron(III) dichromate is unique due to the presence of both iron and chromium in its structure, allowing it to participate in complex redox reactions. Its ability to act as a strong oxidizing agent makes it valuable in various chemical processes and environmental applications.

Eigenschaften

CAS-Nummer |

10294-53-8 |

|---|---|

Molekularformel |

Cr6Fe2O21 |

Molekulargewicht |

759.65 g/mol |

IUPAC-Name |

iron(3+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/6Cr.2Fe.21O/q;;;;;;2*+3;;;;;;;;;;;;;;;;6*-1 |

InChI-Schlüssel |

PZAMPIIQDNJGDY-UHFFFAOYSA-N |

Kanonische SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Fe+3].[Fe+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid](/img/structure/B13737825.png)

![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)

![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)

![[(3Z)-3-[(2E)-2-[(1S,7aS)-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13737842.png)